[1-(Furan-2-YL)ethyl](1-methoxypropan-2-YL)amine
Description
1-(Furan-2-YL)ethylamine is a secondary amine featuring two distinct substituents: a 1-(furan-2-yl)ethyl group and a 1-methoxypropan-2-yl group. The furan moiety introduces aromaticity and oxygen-based polarity, while the methoxypropan group contributes ether functionality and branching.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C10H17NO2/c1-8(7-12-3)11-9(2)10-5-4-6-13-10/h4-6,8-9,11H,7H2,1-3H3 |
InChI Key |
GPDLKCLETBGXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(C)C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Furan-2-YL)ethylamine typically involves multiple steps, including the formation of the furan ring and the subsequent attachment of the ethyl and methoxypropan-2-ylamine groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Group: This step often involves the use of ethylating agents such as ethyl bromide or ethyl iodide.
Introduction of the Methoxypropan-2-ylamine Group: This can be done through nucleophilic substitution reactions using methoxypropan-2-ylamine as the nucleophile.
Chemical Reactions Analysis
1-(Furan-2-YL)ethylamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione under specific conditions.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The methoxypropan-2-ylamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Furan-2-YL)ethylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-YL)ethylamine involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The methoxypropan-2-ylamine group can also interact with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physical parameters of 1-(Furan-2-YL)ethylamine and its analogs:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Key Properties (Boiling Point, pKa, etc.) | Source |
|---|---|---|---|---|---|
| 1-(Furan-2-YL)ethylamine | C10H17NO2 | 195.25* | Furan-2-yl-ethyl, methoxypropan-2-yl | Not reported (inferred: higher bp due to size) | - |
| 1-(Furan-2-yl)-2-methylpropan-1-amine | C8H13NO | 139.19 | Furan-2-yl, methylpropan | bp 68–69°C (9 Torr); pKa 9.66 | |
| 1-(Furan-2-yl)-2-methoxyethan-1-amine | C7H11NO2 | 141.17 | Furan-2-yl, methoxyethyl | bp not reported; used in heterocyclic synthesis | |
| (1-Methoxypropan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine | C11H19NOS | 229.34 | 3-methylthiophen-2-yl, methoxypropan-2-yl | Higher molar mass; sulfur introduces reactivity differences | |
| [1-(Furan-2-yl)ethyl][1-(naphthalen-1-yl)ethyl]amine | C18H19NO | 265.35 | Furan-2-yl, naphthalen-1-yl | Bulky aromatic substituent; lower solubility |
*Estimated based on structural similarity.
Key Observations:
- Branching and Polarity : The methoxypropan group in the target compound introduces branching, likely enhancing steric hindrance compared to linear analogs like 1-(furan-2-yl)-2-methoxyethan-1-amine .
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., naphthalene in ) exhibit higher molar masses and reduced solubility in polar solvents compared to aliphatic analogs.
- Heteroatom Effects : Replacing furan with thiophene (as in ) introduces sulfur, which may alter electronic properties and reactivity in catalytic or biological systems.
Biological Activity
The compound 1-(Furan-2-YL)ethylamine, also known as CID 43191845, is a member of the amine class of organic compounds. Its structural uniqueness, featuring a furan ring and a methoxypropan-2-yl moiety, suggests potential biological activities that warrant exploration. This article reviews the biological activity of this compound based on various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- CAS Number : 43191845
The biological activity of 1-(Furan-2-YL)ethylamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate various biochemical pathways, influencing physiological responses.
2. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Studies have demonstrated that related compounds in its class can inhibit inflammatory pathways, specifically through the suppression of nitric oxide (NO) production and cyclooxygenase-2 (COX-2) expression in activated macrophages .
- Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .
Table 1: Summary of Biological Activities
3. In Vivo Studies
In vivo studies have further elucidated the compound's effects:
- In animal models, treatment with derivatives of this compound resulted in reduced inflammation markers in tissues exposed to lipopolysaccharide (LPS), indicating a potential role in managing inflammatory diseases .
- Behavioral assessments post-treatment showed improvements in cognitive tasks, suggesting neuroprotective effects that may be beneficial for conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
